2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione
Overview
Description
2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Characterization
- The structural characterization of isoindoline-1,3-dione derivatives, including those similar to 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)isoindoline-1,3-dione, has been achieved through advanced techniques such as 1D and 2D NMR spectroscopy. These methods provide detailed insights into the molecular structure and intermolecular interactions of these compounds (Dioukhane et al., 2021).
Biological Activity and Therapeutic Potential
- Dioxoisoindolines, which include variants of the mentioned compound, have been identified as part of pharmacophore groups in drugs with diverse biological activities. Specifically, certain phthalimide derivatives (related to isoindoline-1,3-diones) have shown potential as inhibitors of AChE, an enzyme linked to Alzheimer’s disease, indicating a possible therapeutic application in neurodegenerative disorders (Andrade-Jorge et al., 2018).
Crystallography and Molecular Structure
- The analysis of crystal structures and molecular geometry of isoindoline-1,3-dione derivatives contributes significantly to the understanding of their chemical properties and potential applications. Studies involving X-ray crystallography and computational methods like density functional theory (DFT) help in elucidating these aspects (Abdellaoui et al., 2019).
Antioxidant and Enzyme Inhibitory Activity
- Research into isoindoline-1,3-dione derivatives has also highlighted their potential as antioxidants and enzyme inhibitors. This includes their ability to inhibit tyrosinase, an enzyme involved in melanin synthesis, which could have implications for cosmetic and therapeutic applications (Then et al., 2018).
Materials Science and Corrosion Inhibition
- Isoindoline-1,3-dione derivatives have been explored for their use in materials science, particularly in the context of corrosion inhibition. This involves assessing their effectiveness in protecting metals like steel from corrosive environments, which is crucial for industrial applications (Aouine et al., 2011).
Properties
IUPAC Name |
2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(18-8-9-19-14)6-7-15-12(16)10-4-2-3-5-11(10)13(15)17/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOLGKXKNLNMAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516725 | |
Record name | 2-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30516725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84764-41-0 | |
Record name | 2-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30516725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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